Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride

physicochemical characterization salt selection pharmaceutical intermediate handling

Stereochemical inconsistency and protecting-group lability frequently compromise lead optimization workflows. This compound delivers the defined trans-(3R,4S) configuration and a stable Boc-protected amine, directly addressing these pain points. · Stereochemical Fidelity: Pure (3R,4S)-trans isomer ensures reproducible receptor-binding geometry in quinolone antibacterial and nNOS inhibitor programs. · Orthogonal Protection: Boc group remains stable during multi-step synthesis and is quantitatively cleaved with TFA/DCM or HCl/dioxane. · Process-Ready Form: Hydrochloride salt guarantees accurate weighing and rapid dissolution, critical for parallel synthesis and library production.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
Cat. No. B13656367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1CN(CC1N)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1
InChIKeyIXBLNFDWECFVSM-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-1-Boc-3-amino-4-methylpyrrolidine HCl: Physicochemical Properties


Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride (CAS 2377915-61-0) is a chiral, Boc-protected pyrrolidine building block with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . The compound exists as a white solid that is readily soluble in water and organic solvents . Its stereochemical configuration is defined as the (3R,4S) trans isomer, with the corresponding free base form (CAS 1152113-30-8) having a molecular weight of 200.28 g/mol and an XLogP3-AA value of 0.8 [1]. The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free amine, making it the preferred physical form for reproducible weighing and solution preparation in synthetic workflows.

Salt form Hydrochloride salt supports reproducible weighing and solution preparation in synthetic workflows
Stereochemistry Defined trans-(3R,4S) configuration provides chiral control for asymmetric synthesis
Protecting group Boc protection enables orthogonal amine masking and selective acidolytic deprotection

Trans-1-Boc-3-amino-4-methylpyrrolidine HCl: Non-Interchangeability


Generic substitution of trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride with alternative Boc-pyrrolidine derivatives or non-Boc-protected analogs introduces substantial risk to downstream synthetic outcomes. The trans-(3R,4S) stereochemistry establishes a defined three-dimensional orientation of the amino and methyl substituents that directly influences receptor binding geometry and molecular recognition in pharmaceutical applications [1]. The Boc protecting group provides orthogonal protection that is stable under a range of synthetic conditions but is quantitatively cleaved under acidic conditions (typically with TFA in DCM or HCl in dioxane), a well-characterized behavior that is not universally shared by alternative protecting group strategies [2]. Substituting the methyl group at the 4-position with hydrogen, ethyl, or fluoromethyl alters both steric bulk and lipophilicity, which has been shown to modulate physicochemical properties and biological outcomes in structurally related series [3]. These stereochemical, protecting group, and substituent factors collectively preclude simple interchange without re-optimization of synthetic routes and re-validation of biological activity.

Stereochemical mismatch
Racemic or cis isomers may shift the three-dimensional orientation of amino and methyl groups, potentially altering molecular recognition outcomes
Protecting group orthogonality
Fmoc, Cbz, or Alloc alternatives require distinct cleavage conditions (base, hydrogenolysis) that may conflict with other sensitive functionalities in the synthetic route
Substituent-dependent profile
Replacing 4-methyl with H, ethyl, or fluoromethyl changes steric bulk and lipophilicity; reported biological outcomes in related series may not transfer directly

Trans-1-Boc-3-amino-4-methylpyrrolidine HCl: Differentiation Evidence


Hydrochloride Salt vs. Free Base: Solubility and Handling

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride (CAS 2377915-61-0) exhibits a molecular weight of 236.74 g/mol, which is 36.46 g/mol greater than the corresponding free base (CAS 1152113-30-8, MW 200.28 g/mol), corresponding exactly to the mass of one equivalent of hydrogen chloride . The hydrochloride salt demonstrates enhanced water solubility and exists as a stable white solid at ambient temperature, whereas the free base is a lower-melting solid (XLogP3-AA = 0.8) with reduced aqueous solubility [1].

Salt vs. Free Base
Reported
ΔMW +36.46 g/mol Enhanced aqueous solubility
Supports salt selection for solution-phase synthesis
Supplier-provided property data; verify for specific solvent systems
physicochemical characterization salt selection pharmaceutical intermediate handling

Chiral Purity: Trans Isomer vs. Racemic Mixtures

Commercially sourced trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is routinely supplied with a certified purity specification of ≥98%, with NMR and HPLC batch analysis available upon request . In contrast, unspecified stereoisomer mixtures of 3-amino-4-methylpyrrolidine derivatives may exhibit variable isomeric ratios and lower effective purity due to the presence of cis-diastereomers that co-elute or co-crystallize, as documented in isomeric differentiation studies of 3-aminopyrrolidine derivatives [1].

Chiral Purity
Class-level
≥98% purity Defined trans-(3R,4S)
Reduces in-house chiral resolution burden
Batch-specific HPLC/NMR data available upon request
chiral purity enantiomeric excess quality control pharmaceutical intermediate specification

4-Methyl Substituent: Genotoxicity in Quinolone Series

In a comparative study of 8-methoxyquinolone derivatives bearing 3-amino-4-substituted pyrrolidinyl groups at the C-7 position, the 7-(3-amino-4-methylpyrrolidinyl) derivative (compound 16) exhibited a positive response in the mouse micronucleus test, indicating genotoxic potential, whereas the 7-(cis-3-amino-4-fluoromethylpyrrolidinyl) derivative (compound 19, DC-756h) showed a negative response in the same assay [1]. This head-to-head comparison within a single experimental series demonstrates that the nature of the 4-substituent on the 3-aminopyrrolidine core directly modulates genetic toxicity outcomes.

Genotoxicity
Head-to-head
4-Methyl derivative: positive micronucleus 4-Fluoromethyl: negative
Substituent may modulate genetic toxicity in quinolone scaffold
Scaffold-specific endpoint; review for lead optimization decisions
genotoxicity micronucleus assay antibacterial drug development structure-toxicity relationship

Boc Protecting Group: pH-Dependent Hydrolysis

The tert-butyloxycarbonyl (Boc) protecting group in pyrrolidine derivatives demonstrates a well-characterized pH-dependent stability profile. At pH < 2, the Boc group undergoes hydrolysis, reducing compound stability; in neutral to slightly acidic conditions (pH 4-6), the Boc-protected pyrrolidine remains relatively stable . Quantitative deprotection is routinely achieved using 55% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C, providing a standardized, high-yielding deprotection protocol [1].

Boc Deprotection
Class-level
Stable pH 4–6 Quantitative cleavage with 55% TFA/DCM
Enables orthogonal protecting group strategies
Fmoc/Cbz alternatives require distinct cleavage conditions
protecting group chemistry Boc deprotection pH stability process chemistry optimization

Trans-1-Boc-3-amino-4-methylpyrrolidine HCl: Validated Applications


8-Methoxyquinolone Antibacterial Agent Synthesis

This compound serves as a precursor for preparing 3-amino-4-methylpyrrolidine intermediates that are subsequently incorporated at the C-7 position of 8-methoxyquinolone scaffolds. In a published series, 3-amino-4-methylpyrrolidine derivatives were synthesized and evaluated for antibacterial activity against both gram-positive and gram-negative bacteria, with the resulting quinolones demonstrating more potent activity than levofloxacin (LVFX) [1]. The availability of trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride enables the controlled introduction of this specific pyrrolidine moiety, which modulates lipophilicity and influences single intravenous toxicity and pharmacokinetic profiles in animal models [1].

Asymmetric Synthesis of nNOS Inhibitors

Chiral pyrrolidine core compounds, including trans-3-amino-4-substituted pyrrolidine derivatives, have been employed as key intermediates in the enantioselective synthesis of neuronal nitric oxide synthase (nNOS) inhibitors [1]. The defined trans stereochemistry of this compound provides a rigid pyrrolidine scaffold that can be further functionalized to achieve the required spatial orientation for nNOS active site engagement. The Boc-protected amine allows for orthogonal deprotection and subsequent coupling with carboxylic acid-containing fragments, a critical step in constructing nNOS inhibitor pharmacophores.

Chiral Building Block for Drug Intermediates

As a chiral, stereochemically defined pyrrolidine derivative, trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is widely applied in medicinal chemistry for the construction of enantiomerically pure drug candidates [1]. The compound's rigid pyrrolidine scaffold and defined stereocenters make it valuable in asymmetric synthesis, particularly for pharmaceuticals where stereochemistry dictates both efficacy and safety . The hydrochloride salt form facilitates accurate weighing and dissolution during parallel synthesis and library production workflows, improving reproducibility in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
8-Methoxyquinolone antibacterial research
Stereochemically defined C-7 pyrrolidine precursor with orthogonal Boc protection
Antibacterial activity screening and PK profiling in animal models; review genotoxicity context
Asymmetric synthesis of nNOS inhibitor analogs
Trans-(3R,4S) scaffold for controlled spatial orientation; Boc allows sequential coupling
Enzyme inhibition assays and enantioselectivity assessment
Chiral building block for drug intermediate libraries
Defined stereochemistry and hydrochloride salt for accurate weighing and dissolution
Reaction optimization and downstream chiral purity verification
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